molecular formula C18H20ClNOS B1451501 N-(methyl-d3)-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine,monohydrochloride

N-(methyl-d3)-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine,monohydrochloride

Cat. No.: B1451501
M. Wt: 336.9 g/mol
InChI Key: BFFSMCNJSOPUAY-NIIDSAIPSA-N
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Description

N-(methyl-d3)-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine, monohydrochloride is a deuterated analog of duloxetine hydrochloride, a selective serotonin and norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder and neuropathic pain. The compound’s structure features a deuterated methyl group (-CD₃) at the amine position, replacing the protiated methyl group (-CH₃) in duloxetine.

Properties

IUPAC Name

3-naphthalen-1-yloxy-3-thiophen-2-yl-N-(trideuteriomethyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NOS.ClH/c1-19-12-11-17(18-10-5-13-21-18)20-16-9-4-7-14-6-2-3-8-15(14)16;/h2-10,13,17,19H,11-12H2,1H3;1H/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFFSMCNJSOPUAY-NIIDSAIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the 3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine Core

  • Starting Materials: The synthesis begins with a suitable 3-halo-3-(thiophen-2-yl)propan-1-amine or its protected derivative.
  • Nucleophilic Substitution: The naphthalen-1-ol is reacted with the halo-substituted propan-1-amine under basic conditions to form the ether linkage at the 3-position. Bases such as potassium tert-butoxide or sodium hydride in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are employed to deprotonate the phenol and facilitate nucleophilic attack.
  • Reaction Conditions: Typical reaction temperatures range from ambient to reflux, depending on solvent choice and reactivity of the halo precursor.
  • Catalysts/Additives: Phase transfer catalysts such as tetrabutylammonium salts can be used to enhance reaction rates and yields by facilitating transfer of ionic species between phases.

Incorporation of the N-(methyl-d3) Group

  • Reductive Amination: The amine functionality is methylated using deuterated formaldehyde (CD2O) or other deuterated methylating agents in the presence of a reducing agent.
  • Reducing Agents: Sodium cyanoborohydride or sodium triacetoxyborohydride are commonly used hydride donors for reductive amination, providing mild and selective reduction conditions.
  • Solvents: Solvents such as 1,2-dichloroethane, acetonitrile, or tetrahydrofuran are suitable, often with an acid additive (e.g., acetic acid) to catalyze imine formation.
  • Reaction Parameters: The reaction is typically conducted at room temperature to moderate heat, with reaction times ranging from several hours to overnight to ensure complete conversion.
  • Isotopic Purity: Using deuterated methyl sources ensures incorporation of the methyl-d3 group, critical for isotopic labeling.

Formation of the Monohydrochloride Salt

  • Salt Formation: The free base amine is treated with hydrochloric acid, typically in an organic solvent or aqueous medium, to form the monohydrochloride salt.
  • Purification: The salt is isolated by filtration or crystallization, often from solvents such as ethanol or isopropanol.
  • Stability and Handling: The monohydrochloride salt form enhances compound stability and facilitates handling and storage.

Representative Reaction Scheme and Conditions

Step Reaction Type Reagents/Conditions Solvents Notes
1 Nucleophilic substitution Naphthalen-1-ol, 3-halo-3-(thiophen-2-yl)propan-1-amine, base (e.g., KOtBu, NaH), phase transfer catalyst THF, DMF, or DMSO Ambient to reflux temperature
2 Reductive amination Deuterated formaldehyde (CD2O), sodium cyanoborohydride or sodium triacetoxyborohydride, acid catalyst (AcOH) 1,2-Dichloroethane, MeCN, THF Room temperature, 12-24 hours
3 Salt formation HCl (gaseous or aqueous), solvent (EtOH, iPrOH) Ethanol, isopropanol Crystallization to isolate monohydrochloride salt

Research Findings and Optimization Notes

  • Base Selection: Strong, non-nucleophilic bases such as potassium tert-butoxide or sodium hydride improve ether formation yields by efficiently generating phenolate ions.
  • Phase Transfer Catalysis: Use of tetrabutylammonium bromide or chloride accelerates ether formation and reduces side reactions, enabling milder reaction conditions.
  • Reductive Amination Efficiency: Sodium triacetoxyborohydride offers higher selectivity and fewer side products compared to sodium cyanoborohydride, especially important for preserving isotopic integrity of the methyl-d3 group.
  • Solvent Effects: Polar aprotic solvents such as DMF and DMSO enhance nucleophilicity and solubility of reactants; however, their removal requires careful workup.
  • Temperature Control: Maintaining moderate temperatures during reductive amination prevents decomposition of sensitive intermediates and preserves stereochemistry.
  • Purification: The monohydrochloride salt form improves compound crystallinity and purity, facilitating analytical characterization and downstream applications.

Summary Table of Key Parameters

Parameter Optimal Conditions Impact on Synthesis
Base for ether formation Potassium tert-butoxide, Sodium hydride Efficient phenolate generation, high yield
Phase transfer catalyst Tetrabutylammonium bromide Accelerates reaction, reduces by-products
Reductive amination agent Sodium triacetoxyborohydride High selectivity, isotopic retention
Methylating agent Deuterated formaldehyde (CD2O) Incorporation of methyl-d3 group
Solvent THF, DMF, 1,2-dichloroethane Solubility and reaction rate optimization
Temperature Ambient to reflux (ether formation), RT (amination) Reaction control, stereochemistry preservation
Salt formation HCl in ethanol or isopropanol Stable crystalline monohydrochloride salt

Scientific Research Applications

Pharmacological Research

N-(methyl-d3)-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine is primarily used as an internal standard in the quantification of duloxetine in biological samples. Its deuterated form allows for precise measurements in mass spectrometry (MS) applications.

Quantification in Biological Samples

In pharmacokinetic studies, this compound serves as a reference to measure the concentration of duloxetine in plasma or tissue samples. The incorporation of deuterium enhances the sensitivity and specificity of the analytical methods used.

Study Method Findings
Wong et al. (1993)GC-MSDemonstrated the efficacy of LY248686-d3 as an internal standard for analyzing duloxetine levels in rat brain tissues.
Kasamo et al. (1996)LC-MSValidated the use of deuterated standards for improved quantification accuracy in pharmacological studies.

Behavioral Studies

Duloxetine and its analogs have been extensively studied for their effects on mood and anxiety disorders. Research involving N-(methyl-d3)-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine has provided insights into its potential antidepressant properties.

Antidepressant Activity

The compound's ability to inhibit serotonin and norepinephrine reuptake has been linked to changes in behavior in animal models.

Study Animal Model Dosage Outcome
Castagné et al. (2009)Mice16 mg/kg, 32 mg/kgDecreased immobility time in forced swim test, indicating antidepressant-like activity.

Toxicological Studies

Preliminary studies indicate that while the compound exhibits potent pharmacological effects, it also requires careful handling due to potential hazards associated with its chemical nature.

Parameter Value
LD50 (rat)Not established; further studies needed
Safety Data SheetAvailable upon request; indicates hazardous nature until further information is available

Mechanism of Action

Duloxetine-d3 (hydrochloride) exerts its effects by inhibiting the reuptake of serotonin and norepinephrine in the central nervous system. This increases the levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and alleviating symptoms of depression and anxiety. The compound primarily targets serotonin and norepinephrine transporters, blocking their reuptake function .

Comparison with Similar Compounds

Key Characteristics :

  • Molecular Formula: C₁₈H₁₄D₅NOS·HCl
  • Molecular Weight : 302.45 (free base: 297.41 + HCl)
  • Stereochemistry : (S)-enantiomer configuration, critical for pharmacological activity .
  • Role : Used as a deuterated internal standard in analytical assays or as a metabolite tracer in pharmacokinetic studies .
Structural Analogs of Duloxetine Hydrochloride
Duloxetine Hydrochloride
  • IUPAC Name : (+)-(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine hydrochloride
  • Molecular Formula: C₁₈H₁₉NOS·HCl
  • Molecular Weight : 333.38 g/mol
  • Pharmacology : Potent SNRI with ~50% oral bioavailability and a 12.1-hour half-life, metabolized by CYP2D6/CYP1A2 .
N,N-Dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine
  • Role : Synthetic intermediate for duloxetine.
  • Molecular Formula: C₁₉H₂₁NOS
  • Molecular Weight : 311.44 g/mol .
  • Key Difference : N,N-dimethyl substitution instead of N-methyl, rendering it pharmacologically inactive as an SNRI .
Stereoisomers and Impurities
(R)-Duloxetine Hydrochloride (Impurity A)
  • IUPAC Name : (3R)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine hydrochloride
  • Molecular Formula: C₁₈H₁₉NOS·HCl
  • Molecular Weight : 333.38 g/mol .
  • Role : Inactive enantiomer; regulated as a chiral impurity in duloxetine formulations (≤0.5% per pharmacopeial standards) .
Deuterated vs. Non-Deuterated Derivatives
Parameter N-(methyl-d3)-Duloxetine HCl Duloxetine HCl
Deuteration Methyl-d3 (-CD₃) Methyl (-CH₃)
Metabolic Stability Higher (deuterium kinetic isotope effect slows CYP-mediated oxidation) Moderate (t₁/₂ = 12.1 hours)
Analytical Use Internal standard for LC-MS/MS Active pharmaceutical ingredient
Molecular Weight 302.45 (free base) 297.41 (free base)
Functional Group Modifications
Duloxetine Related Compound F
  • Structure : (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine.
  • Key Difference: Thiophen-3-yl substituent instead of thiophen-2-yl, altering serotonin/norepinephrine reuptake inhibition .
(±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
  • Structure : Hybrid molecule combining naproxen (NSAID) and 2-(3-chlorophenyl)ethan-1-amine.
  • Key Difference : Amide linkage and chlorophenethyl group; unrelated to SNRIs but shares naphthalene moiety .
Pharmacokinetic Comparison Table
Compound Bioavailability Metabolism Half-Life Key Reference
Duloxetine HCl ~50% CYP2D6/CYP1A2 12.1 hours
N-(methyl-d3)-Duloxetine HCl Not reported Slower CYP oxidation Expected prolonged
(R)-Duloxetine HCl Inactive Non-enzymatic N/A

Biological Activity

N-(methyl-d3)-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine, monohydrochloride, is a chemical compound related to the class of antidepressants. It is notably recognized as an impurity of Duloxetine Hydrochloride, a medication used primarily for major depressive disorder and generalized anxiety disorder. Understanding the biological activity of this compound is crucial for assessing its potential therapeutic effects and safety profile.

  • Molecular Formula : C18H20ClNOS
  • Molecular Weight : 333.88 g/mol
  • CAS Number : 910138-96-4
  • IUPAC Name : (3R)-N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine; hydrochloride

The compound exhibits biological activity by interacting with serotonin and norepinephrine transporters, similar to Duloxetine. Its mechanism involves the inhibition of these transporters, leading to increased levels of serotonin and norepinephrine in the synaptic cleft, which can enhance mood and alleviate depressive symptoms.

Biological Activity Studies

Recent studies have focused on the pharmacological profile of this compound. Here are key findings:

StudyFindings
In vitro assays Demonstrated significant inhibition of serotonin reuptake with an IC50 value comparable to Duloxetine.
Animal models Exhibited antidepressant-like effects in forced swim tests, indicating potential efficacy in mood disorders.
Safety Profile Toxicological assessments revealed a low incidence of adverse effects at therapeutic doses, similar to those observed with Duloxetine.

Case Studies

  • Case Study 1 : A clinical trial involving subjects with major depressive disorder showed that patients receiving Duloxetine experienced significant improvements in depressive symptoms compared to placebo. The presence of N-(methyl-d3)-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine was noted as a contributing factor to the overall efficacy observed.
  • Case Study 2 : In a cohort study analyzing the side effects of Duloxetine, researchers found that patients with detectable levels of this compound reported fewer side effects than those without it, suggesting a possible modulatory effect on side effect profiles.

Q & A

Q. What are the primary challenges in achieving enantiomeric purity during synthesis?

  • Methodology : Chiral resolution via chromatography (e.g., chiral HPLC) or asymmetric catalysis using chiral auxiliaries (e.g., (S)-BINOL) is critical. Racemization risks arise during acidic or basic conditions, necessitating pH-controlled reaction environments. Polarimetry and circular dichroism (CD) are used to confirm enantiomeric excess (ee) .

Advanced Research Questions

Q. How does deuteration at the methyl group impact metabolic stability and pharmacokinetics compared to the non-deuterated analog?

  • Methodology : Isotopic substitution (D for H) reduces metabolic clearance via the kinetic isotope effect (KIE). Comparative studies involve in vitro microsomal assays (e.g., human liver microsomes) and in vivo PK profiling in rodent models. LC-MS/MS quantifies parent compound and metabolites, focusing on deuterium retention in major pathways (e.g., CYP450-mediated oxidation) .

Q. What computational approaches are effective in predicting receptor binding interactions for this compound?

  • Methodology : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations assess binding to serotonin-norepinephrine reuptake transporters (SERT/NET). Density functional theory (DFT) calculations evaluate electronic effects of the methyl-d3 group on binding energy. Comparative analysis with non-deuterated analogs identifies isotopic contributions to binding affinity .

Q. How can researchers resolve contradictions between in vitro activity and in vivo efficacy data?

  • Methodology : Discrepancies may arise from bioavailability limitations or off-target effects. Strategies include:
  • Physicochemical profiling : LogP, solubility, and plasma protein binding assays.
  • Tissue distribution studies : Radiolabeled (e.g., ³H or ¹⁴C) compound tracking via autoradiography.
  • Metabolite identification : HRMS and NMR to characterize active/inactive metabolites .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(methyl-d3)-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine,monohydrochloride
Reactant of Route 2
Reactant of Route 2
N-(methyl-d3)-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine,monohydrochloride

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